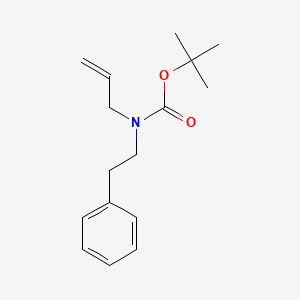
N-allyl-N-phenethylcarbamic acid tert-butyl ester
Übersicht
Beschreibung
N-allyl-N-phenethylcarbamic acid tert-butyl ester is a chemical compound known for its use as a protecting group in organic synthesis. Protecting groups are used to temporarily mask reactive sites in a molecule to prevent unwanted reactions during a synthetic sequence. This compound is particularly useful due to its stability under a variety of reaction conditions and its ease of removal when protection is no longer needed.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of allyl-phenethyl-carbamic acid tert-butyl ester typically involves the reaction of allyl alcohol with phenethyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The resulting product is then treated with tert-butyl chloroformate to form the final ester.
Industrial Production Methods
In an industrial setting, the production of allyl-phenethyl-carbamic acid tert-butyl ester follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to ensure consistent reaction conditions and efficient heat transfer.
Analyse Chemischer Reaktionen
Types of Reactions
N-allyl-N-phenethylcarbamic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and pyridinium chlorochromate (PCC) for oxidation to an aldehyde.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Substituted allyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-allyl-N-phenethylcarbamic acid tert-butyl ester is widely used in scientific research due to its versatility as a protecting group. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules by protecting reactive sites.
Biology: Employed in the modification of biomolecules to study their function and interactions.
Medicine: Utilized in the development of pharmaceuticals to protect functional groups during drug synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism by which allyl-phenethyl-carbamic acid tert-butyl ester exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the reactive site from unwanted reactions. The protecting group can be removed under mild acidic or basic conditions, restoring the original functionality of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl carbamate
- Ethyl carbamate
- Methyl carbamate
Uniqueness
N-allyl-N-phenethylcarbamic acid tert-butyl ester is unique due to its combination of stability and ease of removal. Unlike benzyl carbamate, which requires harsh conditions for removal, allyl-phenethyl-carbamic acid tert-butyl ester can be removed under milder conditions, making it more versatile for use in complex synthetic sequences.
Eigenschaften
Molekularformel |
C16H23NO2 |
|---|---|
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
tert-butyl N-(2-phenylethyl)-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C16H23NO2/c1-5-12-17(15(18)19-16(2,3)4)13-11-14-9-7-6-8-10-14/h5-10H,1,11-13H2,2-4H3 |
InChI-Schlüssel |
ADORZBHHPGZHGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CC=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














